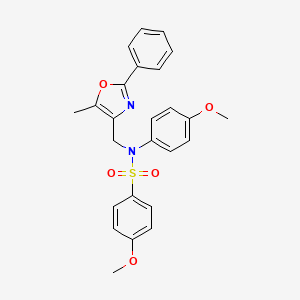
4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H24N2O5S and its molecular weight is 464.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties and have been extensively studied for their therapeutic applications. This article aims to delve into the biological activity of this specific compound, focusing on its synthesis, characterization, and various biological assays.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O3S. The compound features a sulfonamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 373.48 g/mol |
| CAS Number | Not specifically listed |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with amines and heterocyclic compounds. The reaction conditions often include solvent systems like dichloromethane or dimethylformamide (DMF), with the presence of bases such as triethylamine to facilitate the formation of the sulfonamide bond.
Antibacterial Activity
Research indicates that sulfonamides exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.
- Mechanism of Action : Sulfonamides inhibit bacterial growth by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in folate synthesis.
- Case Studies :
- A study reported that related sulfonamides had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted that structural modifications could enhance antibacterial potency, suggesting that derivatives of this compound might offer improved efficacy .
Antifungal Activity
Some studies have also explored the antifungal properties of sulfonamide derivatives. While specific data on this compound's antifungal activity is limited, related compounds have shown potential against fungal pathogens.
In Vitro Studies
Several studies have evaluated the biological activities of sulfonamide derivatives through in vitro assays:
- Antibacterial Assays : Compounds were tested against both gram-positive and gram-negative bacteria, with varying degrees of success.
- Antifungal Assays : Preliminary results indicated some effectiveness against common fungal strains, although further research is needed to confirm these findings.
Toxicological Assessments
Toxicity studies are crucial for determining the safety profile of new compounds. Preliminary assessments suggest that while many sulfonamides are generally well-tolerated, specific attention must be paid to potential side effects related to prolonged use.
Propiedades
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-18-24(26-25(32-18)19-7-5-4-6-8-19)17-27(20-9-11-21(30-2)12-10-20)33(28,29)23-15-13-22(31-3)14-16-23/h4-16H,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDUARSUONEASR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














